1-Butoxy-3-(phenylselanyl)propan-2-OL
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Overview
Description
1-Butoxy-3-(phenylselanyl)propan-2-OL is an organic compound that features both butoxy and phenylselanyl groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-3-(phenylselanyl)propan-2-OL typically involves the reaction of a butoxy compound with a phenylselanyl reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction. The process may also involve steps like purification through distillation or recrystallization to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-(phenylselanyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The butoxy or phenylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Butoxy-3-(phenylselanyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Butoxy-3-(phenylselanyl)propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The butoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1-Butoxy-2-propanol: Similar in structure but lacks the phenylselanyl group.
2-Propanol, 1-butoxy-: Another related compound with a different substitution pattern.
1-(2-butoxypropoxy)propan-2-ol: Shares the butoxy group but has a different overall structure.
Uniqueness: 1-Butoxy-3-(phenylselanyl)propan-2-OL is unique due to the presence of both butoxy and phenylselanyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
84866-67-1 |
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Molecular Formula |
C13H20O2Se |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
1-butoxy-3-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C13H20O2Se/c1-2-3-9-15-10-12(14)11-16-13-7-5-4-6-8-13/h4-8,12,14H,2-3,9-11H2,1H3 |
InChI Key |
ZQIJNKQOHBRGLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(C[Se]C1=CC=CC=C1)O |
Origin of Product |
United States |
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